molecular formula C24H34N2 B14217482 N'-[(1S)-1-cyclohexylethyl]-N-(2,2-diphenylethyl)ethane-1,2-diamine CAS No. 627519-21-5

N'-[(1S)-1-cyclohexylethyl]-N-(2,2-diphenylethyl)ethane-1,2-diamine

Cat. No.: B14217482
CAS No.: 627519-21-5
M. Wt: 350.5 g/mol
InChI Key: ORBLZJIJBABWTR-FQEVSTJZSA-N
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Description

N’-[(1S)-1-cyclohexylethyl]-N-(2,2-diphenylethyl)ethane-1,2-diamine is a complex organic compound with the molecular formula C24H34N2 This compound is characterized by its unique structure, which includes a cyclohexylethyl group and a diphenylethyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1S)-1-cyclohexylethyl]-N-(2,2-diphenylethyl)ethane-1,2-diamine typically involves the reaction of 1-cyclohexylethylamine with 2,2-diphenylethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial in industrial settings to optimize the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N’-[(1S)-1-cyclohexylethyl]-N-(2,2-diphenylethyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or imines, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N’-[(1S)-1-cyclohexylethyl]-N-(2,2-diphenylethyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N’-[(1S)-1-cyclohexylethyl]-N-(2,2-diphenylethyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-(-)-1,2-Diphenylethylenediamine: A chiral molecule used as a chiral resolving agent and precursor in asymmetric synthesis.

    (1R,2S)-(-)-2-Amino-1,2-diphenylethanol: A chiral auxiliary used in Pd(II)-assisted chiral tandem alkylation and carbonylative coupling reactions.

Uniqueness

N’-[(1S)-1-cyclohexylethyl]-N-(2,2-diphenylethyl)ethane-1,2-diamine is unique due to its specific combination of cyclohexylethyl and diphenylethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

627519-21-5

Molecular Formula

C24H34N2

Molecular Weight

350.5 g/mol

IUPAC Name

N'-[(1S)-1-cyclohexylethyl]-N-(2,2-diphenylethyl)ethane-1,2-diamine

InChI

InChI=1S/C24H34N2/c1-20(21-11-5-2-6-12-21)26-18-17-25-19-24(22-13-7-3-8-14-22)23-15-9-4-10-16-23/h3-4,7-10,13-16,20-21,24-26H,2,5-6,11-12,17-19H2,1H3/t20-/m0/s1

InChI Key

ORBLZJIJBABWTR-FQEVSTJZSA-N

Isomeric SMILES

C[C@@H](C1CCCCC1)NCCNCC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C1CCCCC1)NCCNCC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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